5'-Bromo-1',3'-dihydrospiro[cyclopropane-1,2'-indole]-3'-one
Overview
Description
5'-Bromo-1',3'-dihydrospiro[cyclopropane-1,2'-indole]-3'-one is a useful research compound. Its molecular formula is C10H8BrNO and its molecular weight is 238.08 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 5’-Bromo-1’,3’-dihydrospiro[cyclopropane-1,2’-indole]-3’-one is Cyclin-Dependent Kinase 8 (CDK8) . CDK8 is a protein kinase that plays a crucial role in cell cycle regulation and is often implicated in cancer development .
Mode of Action
5’-Bromo-1’,3’-dihydrospiro[cyclopropane-1,2’-indole]-3’-one interacts with CDK8, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division
Biochemical Pathways
The inhibition of CDK8 affects multiple biochemical pathways involved in cell cycle regulation. These include the Wnt/β-catenin signaling pathway , which is crucial for cell proliferation and differentiation . By inhibiting CDK8, the compound disrupts these pathways, leading to the arrest of cell division and potentially inducing apoptosis .
Pharmacokinetics
The compound’s molecular weight (23698 g/mol ) suggests that it may have good bioavailability
Result of Action
The primary result of the action of 5’-Bromo-1’,3’-dihydrospiro[cyclopropane-1,2’-indole]-3’-one is the inhibition of cell division, which can lead to the death of cancer cells . This makes the compound a potential candidate for the treatment of cancer .
Biochemical Analysis
Biochemical Properties
5’-Bromo-1’,3’-dihydrospiro[cyclopropane-1,2’-indole]-3’-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain kinases and phosphatases, influencing their activity and thereby modulating signal transduction pathways. The nature of these interactions often involves binding to the active sites of these enzymes, leading to either inhibition or activation depending on the specific enzyme and context .
Cellular Effects
The effects of 5’-Bromo-1’,3’-dihydrospiro[cyclopropane-1,2’-indole]-3’-one on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, this compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis. This is achieved through the modulation of key signaling pathways such as the MAPK/ERK and PI3K/Akt pathways . Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 5’-Bromo-1’,3’-dihydrospiro[cyclopropane-1,2’-indole]-3’-one exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For instance, it has been shown to inhibit certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events crucial for signal transduction . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5’-Bromo-1’,3’-dihydrospiro[cyclopropane-1,2’-indole]-3’-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, although the extent of these effects can diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of 5’-Bromo-1’,3’-dihydrospiro[cyclopropane-1,2’-indole]-3’-one vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as inhibiting tumor growth and modulating immune responses. At higher doses, toxic or adverse effects can be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have also been noted, where a minimum effective dose is required to achieve the desired biochemical effects .
Metabolic Pathways
5’-Bromo-1’,3’-dihydrospiro[cyclopropane-1,2’-indole]-3’-one is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and subsequent clearance from the body . The compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 5’-Bromo-1’,3’-dihydrospiro[cyclopropane-1,2’-indole]-3’-one is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is also influenced by its physicochemical properties, such as solubility and membrane permeability .
Subcellular Localization
The subcellular localization of 5’-Bromo-1’,3’-dihydrospiro[cyclopropane-1,2’-indole]-3’-one is crucial for its activity and function. It has been observed to localize to specific organelles, such as the mitochondria and nucleus, where it can interact with target biomolecules . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, thereby influencing its overall efficacy .
Properties
IUPAC Name |
5-bromospiro[1H-indole-2,1'-cyclopropane]-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c11-6-1-2-8-7(5-6)9(13)10(12-8)3-4-10/h1-2,5,12H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQQYCNKWWHHIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C(=O)C3=C(N2)C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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